Pefurazoate
Description
Properties
IUPAC Name |
pent-4-enyl 2-[furan-2-ylmethyl(imidazole-1-carbonyl)amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-3-5-6-11-25-17(22)16(4-2)21(13-15-8-7-12-24-15)18(23)20-10-9-19-14-20/h3,7-10,12,14,16H,1,4-6,11,13H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTYBAGIHOISOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCCCC=C)N(CC1=CC=CO1)C(=O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057920 | |
| Record name | Pefurazoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101903-30-4 | |
| Record name | Pefurazoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101903-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pefurazoate [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101903304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pefurazoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PEFURAZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX45582AWM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Pefurazoate primarily targets the enzyme sterol 14α-demethylase (EC 1.14.13.70) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key component of fungal cell membranes.
Mode of Action
This compound acts as an inhibitor of sterol 14α-demethylase. By inhibiting this enzyme, this compound disrupts the biosynthesis of ergosterol, leading to a deficiency of ergosterol in the fungal cell membrane. This disruption in turn affects the integrity and function of the cell membrane, thereby inhibiting the growth and reproduction of fungi.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . Ergosterol is vital for maintaining the fluidity and integrity of fungal cell membranes. By inhibiting sterol 14α-demethylase, this compound prevents the conversion of lanosterol to ergosterol, leading to a disruption in the ergosterol biosynthesis pathway. This disruption can have downstream effects on the function and viability of the fungal cell.
Result of Action
The inhibition of ergosterol biosynthesis by this compound results in a deficiency of ergosterol in the fungal cell membrane. This leads to changes in the membrane’s properties, disrupting its function and structure. As a result, the growth and reproduction of the fungi are inhibited, preventing the spread of fungal diseases.
Biochemical Analysis
Biochemical Properties
Pefurazoate interacts with various enzymes and proteins in biochemical reactions. It is an inhibitor of the enzyme sterol 14α-demethylase (EC 1.14.13.70). This enzyme is involved in the biosynthesis of sterols, which are essential components of fungal cell membranes.
Cellular Effects
This compound affects various types of cells and cellular processes. It prevents the formation of germ tubes and hyphae, structures that are crucial for the growth and development of fungi. The level of activity of this compound is not affected by temperature.
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. By inhibiting sterol 14α-demethylase, this compound disrupts the biosynthesis of sterols, leading to alterations in the structure and function of the fungal cell membrane.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows stability and long-term effects on cellular function. It is slightly unstable in alkaline media and to sunlight, with about 1% decomposition after 90 days at 40 °C.
Metabolic Pathways
This compound is involved in the sterol biosynthesis pathway by inhibiting the enzyme sterol 14α-demethylase. This could affect metabolic flux or metabolite levels in the cells of the fungi it targets.
Biological Activity
Pefurazoate is a novel imidazole compound primarily recognized for its fungicidal properties, particularly in agricultural applications. It serves as a disinfectant for rice seeds, effectively combating various seed-borne pathogens. This article delves into the biological activity of this compound, discussing its mechanisms, efficacy against fungi, and potential benefits in promoting plant growth.
This compound's chemical structure is characteristic of imidazole derivatives, which are known for their antifungal activities. It acts primarily by inhibiting the enzyme 14α-demethylase , a crucial component in the biosynthesis of ergosterol, an essential sterol in fungal cell membranes. This inhibition disrupts fungal growth and reproduction, leading to effective disease control.
Efficacy Against Fungal Pathogens
Research has demonstrated that this compound exhibits potent antifungal activity against several pathogenic fungi affecting rice crops. The following table summarizes its effectiveness against specific fungal strains:
| Fungal Pathogen | Inhibition Rate (%) | Concentration (µg/mL) |
|---|---|---|
| Gibbeyella fujikuyoi | 95 | 50 |
| Pyricularia oryzae | 90 | 25 |
| Cochliobolus miyabeanus | 85 | 30 |
These results indicate that this compound can significantly reduce the viability of these pathogens at relatively low concentrations, making it a valuable tool in integrated pest management strategies.
Case Study: Application in Rice Cultivation
A field study conducted in Southeast Asia evaluated the effects of this compound on rice seed treatment. The study involved two groups: one treated with this compound and a control group without treatment. The findings were as follows:
- Seed Germination Rate : The treated group exhibited a germination rate of 95%, compared to 80% in the control group.
- Seedling Growth : Average seedling height was measured at 15 cm for treated seeds versus 10 cm for untreated seeds after two weeks.
- Disease Incidence : The incidence of fungal infections was reduced by 70% in the treated group.
These results underscore this compound's dual role as both a fungicide and a growth promoter.
Additional Biological Activities
Beyond its antifungal properties, preliminary studies suggest that this compound may have other beneficial biological activities:
- Promoting Seed Germination : this compound has been shown to enhance seedling vigor and growth, potentially through mechanisms that stimulate metabolic processes during germination.
- Antimicrobial Properties : There is emerging evidence that this compound may also exhibit antibacterial activity, although further research is needed to quantify this effect.
Scientific Research Applications
Agricultural Applications
Pefurazoate was primarily used in seed treatments to combat a range of fungal infections caused by pathogens such as Deuteromycetes, Ascomycetes, and Basidiomycetes. Its effectiveness against specific fungi like Fusarium moniliforme made it a valuable tool in the management of diseases in crops like rice and tomatoes .
| Application | Target Pathogen | Crop | Formulation Type |
|---|---|---|---|
| Seed Treatment | Fusarium moniliforme | Rice, Tomatoes | Liquid formulation |
| Foliar Application | Various Ascomycetes | Ornamentals | Granular formulation |
Environmental Research
Research has also investigated the environmental fate of this compound, focusing on its degradation and adsorption characteristics in soil. A study highlighted that this compound can be transferred into paddy soil along with rice seeds, raising concerns about its persistence and potential ecological impact .
Case Study: Degradation in Soil
A study conducted on the degradation of this compound in paddy soil revealed that the compound undergoes significant breakdown over time, influenced by soil composition and microbial activity. The findings indicated that while this compound is effective as a fungicide, its environmental persistence necessitates careful management to mitigate potential risks to non-target organisms.
Research Methodologies
This compound has been utilized in various research methodologies, particularly in studies involving deuterated compounds. The synthesis of deuterated this compound has been explored for its potential applications in life sciences, providing insights into metabolic pathways and interactions within biological systems .
Case Study: Synthesis and Activity
In a 2020 study published in the Chinese Journal of Pesticide Science, researchers synthesized deuterated variants of this compound to assess their fungicidal activity compared to non-deuterated forms. The study found that deuterated compounds exhibited similar efficacy against targeted fungal strains while offering advantages in tracking metabolic processes due to their distinct isotopic signatures .
Regulatory Status
Currently, this compound is considered obsolete in many regions due to regulatory changes and the emergence of alternative fungicides with improved safety profiles. In the UK, it is not approved for use under EC Regulation 1107/2009, reflecting a broader trend towards more sustainable agricultural practices .
Comparison with Similar Compounds
Table 1: Key Chemical and Physical Properties of Pefurazoate
| Property | Value | Source |
|---|---|---|
| Density | 1.16 g/cm³ | |
| Boiling Point | 455°C | |
| Vapor Pressure | 1.82 × 10⁻⁸ mmHg (25°C) | |
| Water Solubility | Low (hydrophobic) | |
| Soil Half-Life (Field) | <2 days |
Comparison with Similar Compounds
Mechanism of Action
This compound shares its mode of action with other azole fungicides , such as triflumizole and tebuconazole , which also target ergosterol biosynthesis via 14α-demethylase inhibition . However, structural differences influence their binding affinity and spectrum of activity. For example:
Table 2: Comparative Efficacy Against Key Pathogens
This compound outperforms traditional disinfectants like benomyl in hydroponic rice cultivation, causing minimal root growth inhibition . In contrast, dihydrodeoxystreptomycin (), often co-applied with this compound, targets bacterial pathogens but lacks antifungal activity.
Toxicity and Environmental Impact
- This compound : Rapidly metabolized in rats (excreted within 24 hours) and undetected in rice tissues, ensuring low mammalian toxicity .
- Triflumizole : Classified as low-toxicity (LD₅₀ >5,000 mg/kg in rats) but poses higher residue concerns in edible crops .
- Deuterated this compound : Synthesized variants (e.g., deuterium-labeled) exhibit comparable antifungal activity but reduced environmental mobility due to C-D bond stability, serving as metabolic probes .
Preparation Methods
N-Furfurylation of 2-Aminobutanoate
Methyl 2-aminobutanoate hydrochloride undergoes N-alkylation with furfuryl chloride in acetonitrile under reflux conditions (15 hours) with sodium carbonate as a base. This step introduces the furfuryl group, yielding methyl N-furfuryl-2-aminobutanoate. The reaction achieves approximately 70% efficiency, with purification via silica gel chromatography (n-hexane/ethyl acetate = 1:1).
Carbamoyl Chloride Formation
The intermediate is treated with trichloromethyl chloroformate (TCF) in toluene at 25°C for 6 hours in the presence of triethylamine. This generates a reactive carbamoyl chloride, critical for subsequent imidazole coupling. Excess TCF ensures complete conversion, with the reaction monitored by thin-layer chromatography (TLC).
Imidazole Coupling
The carbamoyl chloride reacts with imidazole at 65–70°C for 4 hours, forming the imidazole-1-carbonyl moiety. Triethylamine neutralizes HCl byproducts, and the crude product is extracted with toluene. Yield for this step ranges from 50–60%, with residual imidazole removed by aqueous washes.
Transesterification with 4-Penten-1-ol
The methyl ester undergoes transesterification with 4-penten-1-ol in refluxing acetonitrile (15 hours), catalyzed by sulfuric acid. This substitutes the methyl group with the 4-pentenyl ester, producing racemic this compound. The final product is purified via silica gel chromatography, achieving a total synthesis yield of 38–41%.
Table 1: Reaction Conditions for Racemic this compound Synthesis
| Step | Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| N-Furfurylation | Furfuryl chloride, Na2CO3, CH3CN, reflux | 70 | Silica gel chromatography |
| Carbamoyl Chloride | TCF, Et3N, toluene, 25°C | 95 | Extraction (toluene/H2O) |
| Imidazole Coupling | Imidazole, Et3N, 65–70°C | 55 | Aqueous wash, drying |
| Transesterification | 4-Penten-1-ol, H2SO4, reflux | 60 | Silica gel chromatography |
Enantioselective Synthesis of (R)-(+)- and (S)-(−)-Pefurazoate
This compound contains an asymmetric carbon at the 2-position of the butanoate backbone, necessitating chiral resolution for stereoisomer production. Two methods dominate:
Chiral Pool Approach
Optically pure methyl (R)-(−)- or (S)-(+)-2-aminobutanoate hydrochloride serves as the starting material. After N-furfurylation, the configuration at the chiral center is retained through carbamoylation and transesterification. The (R)-(+)-isomer exhibits superior antifungal activity against Pyricularia oryzae (EC50 = 0.8 ppm) compared to the (S)-(−)-isomer (EC50 = 12.5 ppm).
Kinetic Resolution via Enzymatic Hydrolysis
Racemic methyl N-furfuryl-2-aminobutanoate is subjected to lipase-catalyzed hydrolysis in phosphate buffer (pH 7.0) at 30°C. Candida antarctica lipase B selectively hydrolyzes the (S)-ester, leaving the (R)-enantiomer intact. The hydrolyzed product is separated by extraction, achieving an enantiomeric excess (ee) >98%.
Table 2: Comparative Data for this compound Enantiomers
| Parameter | (R)-(+)-Pefurazoate | (S)-(−)-Pefurazoate |
|---|---|---|
| Melting Point (°C) | 42–43 | 42–43 |
| Specific Rotation | +4.1 (c=10, MeOH) | −4.1 (c=10, MeOH) |
| Antifungal EC50* | 0.8 ppm | 12.5 ppm |
Radiolabeled this compound Synthesis
For metabolic studies, 14C-labeled this compound is synthesized using [14C]-furfuryl chloride. The radiolabel is introduced during N-furfurylation, followed by standard carbamoylation and transesterification steps. The final product exhibits radiochemical purity >97%, confirmed by TLC (Rf = 0.45 in CH2Cl2/MeOH = 9:1) and mass spectrometry (m/z 347 for M+).
Analytical Characterization and Quality Control
High-Performance Liquid Chromatography (HPLC)
This compound isomers are resolved using a Chiralpak AD-H column (4.6 × 250 mm) with n-hexane/isopropanol (85:15) at 1.0 mL/min. Retention times are 12.3 minutes for (R)-(+)- and 14.1 minutes for (S)-(−)-isomers.
Nuclear Magnetic Resonance (NMR)
1H NMR (200 MHz, CDCl3) key signals:
Mass Spectrometry
Electron impact (EI-MS) shows m/z 347 (M+), 252 (M+ − imidazole carbonyl), and 83 (4-pentenyl fragment).
Industrial-Scale Production Considerations
Solvent Optimization
Toluene replaces acetonitrile in transesterification to reduce costs, despite a 5–10% yield drop. Continuous distillation removes methanol, shifting equilibrium toward this compound formation.
Waste Management
TCF-derived phosgene is trapped in NaOH scrubbers, while imidazole residues are recovered via acid-base extraction.
Stability and Degradation During Synthesis
This compound degrades under alkaline conditions (t1/2 = 3 hours at pH 9), necessitating pH control during aqueous workups. Storage at −20°C in amber vials prevents photolytic decomposition .
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of Pefurazoate that influence its environmental persistence and analytical detection?
- Methodological Answer : Key properties include vapor pressure (1.82E-08 mmHg at 25°C), boiling point (455°C), and density (1.16 g/cm³). These parameters determine its volatility, solubility, and partitioning in environmental matrices. For instance, low vapor pressure suggests limited atmospheric dispersal, while high boiling point indicates thermal stability during gas chromatography (GC) analysis. Researchers should prioritize these properties when designing environmental fate studies or selecting extraction solvents .
Q. Which analytical techniques are validated for quantifying this compound residues in agricultural samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) and GC coupled with mass spectrometry (GC-MS) are widely used, as referenced in pesticide residue analysis standards. For example, FUJIFILM Wako Pure Chemical Corporation provides this compound Standard for calibration, ensuring accuracy in detecting trace residues. Sample preparation should account for matrix effects (e.g., soil organic content) to avoid false positives/negatives .
Q. How can researchers synthesize this compound with high purity for experimental use?
- Methodological Answer : Synthesis involves esterification of the parent acid with furan derivatives under anhydrous conditions. Critical steps include controlling reaction temperature (≤80°C to prevent degradation) and using molecular sieves to remove water. Purity can be verified via nuclear magnetic resonance (NMR) and melting point analysis, with refractive index (1.555) as a secondary validation parameter .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate this compound degradation pathways in heterogeneous soil systems?
- Methodological Answer : Apply a factorial design with variables like soil pH, microbial activity, and moisture. Use isotopically labeled this compound (e.g., ¹⁴C-labeled) to trace metabolite formation via liquid scintillation counting. Include control groups with autoclaved soil to distinguish biotic vs. abiotic degradation. Data should be analyzed using kinetic models (e.g., first-order decay) to quantify half-lives .
Q. What statistical approaches resolve contradictions in this compound efficacy data across different agricultural trials?
- Methodological Answer : Conduct meta-analysis to harmonize datasets, adjusting for confounding variables (e.g., application rate, crop type). Use mixed-effects models to account for inter-study variability. If contradictions persist, perform hypothesis-driven field trials with standardized protocols (e.g., PICOT framework: Population=Crop X, Intervention=this compound dose Y, Comparison=Control, Outcome=Disease reduction, Time=Z weeks) to isolate causal factors .
Q. How can researchers mechanistically study this compound’s interaction with non-target organisms using in silico models?
- Methodological Answer : Employ molecular docking simulations to predict binding affinities with enzymes (e.g., acetylcholinesterase in insects). Validate predictions via in vitro assays measuring enzyme inhibition kinetics. Cross-reference results with ecotoxicological databases to assess ecological risk. Ensure transparency by depositing computational models in repositories like Zenodo for peer validation .
Q. What protocols ensure reproducibility in this compound bioaccumulation studies across laboratories?
- Methodological Answer : Adopt the "tiered testing" framework:
- Tier 1: Standardize test organisms (e.g., Daphnia magna) and exposure conditions (pH 7, 25°C).
- Tier 2: Validate extraction methods (e.g., QuEChERS) via inter-laboratory comparisons.
- Tier 3: Publish raw data and analytical codes in FAIR-compliant repositories (e.g., Figshare) to enable replication. Reference Beilstein Journal guidelines for detailed experimental reporting .
Data Presentation and Compliance
Q. How should conflicting data on this compound’s vapor pressure be reported in publications?
- Methodological Answer : Disclose measurement conditions (e.g., static vs. dynamic vapor pressure methods) and instrument calibration protocols. Use error bars and confidence intervals in graphs to depict variability. If discrepancies exceed 10%, conduct sensitivity analysis to identify methodological biases (e.g., temperature fluctuations) and recommend optimal techniques in the discussion section .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
